molecular formula C8H13N3 B577560 N2-isopropylpyridine-2,4-diamine CAS No. 1250407-50-1

N2-isopropylpyridine-2,4-diamine

Cat. No.: B577560
CAS No.: 1250407-50-1
M. Wt: 151.213
InChI Key: MACWQXHOWAMWRH-UHFFFAOYSA-N
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Description

N2-Isopropylpyridine-2,4-diamine is a chemical compound with the CAS number 1250407-50-1 and a molecular formula of C8H13N3 . It has a molecular weight of 151.21 . As a diaminopyridine derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The presence of multiple amino groups on the pyridine ring makes it a valuable precursor for constructing more complex nitrogen-containing heterocycles, such as pyrido[3,4-b]pyrazines, which are structures of interest in various pharmaceutical applications . Researchers utilize this compound in the exploration of novel chemical entities. It is recommended to store the material sealed in a dry environment, ideally at a temperature of 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-propan-2-ylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACWQXHOWAMWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for N2 Isopropylpyridine 2,4 Diamine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of N2-isopropylpyridine-2,4-diamine suggests several potential synthetic disconnections. The most straightforward approaches involve the formation of the carbon-nitrogen bonds at the C2 and C4 positions of the pyridine (B92270) ring.

One common strategy is the sequential nucleophilic aromatic substitution (SNAr) on a suitable di-substituted pyridine. This leads to key precursors such as 2,4-dihalopyridines (e.g., 2,4-dichloropyridine (B17371) or 2,4-dibromopyridine). The synthesis would involve a stepwise reaction, first with isopropylamine (B41738) and then with ammonia (B1221849) or an ammonia equivalent, with the regioselectivity of the substitution being a critical factor.

Another primary disconnection involves the reduction of a nitro group. This identifies a nitro-amino pyridine, such as N-isopropyl-4-nitropyridin-2-amine , as a key intermediate. This precursor could be synthesized from 2-chloro-4-nitropyridine (B32982) and isopropylamine. This route is often advantageous as the nitro group is a strong electron-withdrawing group, facilitating the initial nucleophilic substitution, and its reduction to an amine is typically efficient.

A third approach involves building the pyridine ring itself through a condensation reaction of acyclic precursors. However, achieving the specific N2, C4-disubstitution pattern directly from a multicomponent reaction can be complex and may offer less control compared to the functionalization of a pre-existing pyridine core.

Finally, modern C-H functionalization strategies offer a more direct route, potentially starting from a simpler precursor like N-isopropylpyridin-2-amine and introducing the C4-amino group via a catalyzed C-H amination reaction.

Classical and Established Synthetic Pathways to this compound Analogs

The synthesis of pyridine diamines has been well-established through several classical methods. These pathways, primarily developed for various analogs, are applicable to the synthesis of this compound.

Amination Reactions of Substituted Pyridines

The introduction of amino groups onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. The most common method involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyridine ring. scielo.br The reactivity of halopyridines towards nucleophilic attack is significantly higher for halogens at the 2- and 4-positions due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. scielo.br

For the synthesis of this compound, a plausible route starts from a 2,4-dihalopyridine. The reaction would proceed in a stepwise manner. For instance, 2,4-dichloropyridine can be reacted first with isopropylamine, followed by amination with ammonia under pressure or using a palladium catalyst system. The order of addition is crucial to control the final product. Given that the chloro group at C2 is generally more reactive, initial reaction with isopropylamine would likely yield 2-isopropylamino-4-chloropyridine, which can then be subjected to a second amination.

Another established method is the Chichibabin reaction, which involves the direct amination of a pyridine ring using sodium amide (NaNH₂). youtube.com However, this reaction typically occurs at the 2-position and can be less regioselective with substituted pyridines, often requiring harsh conditions. youtube.com

The amination of pyridine N-oxides provides an alternative route. Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic attack than the parent pyridines. semanticscholar.org Treatment of a substituted pyridine N-oxide can lead to the formation of 2-aminopyridines with high regioselectivity. semanticscholar.org

Table 1: Examples of Amination Reactions for Pyridine Diamine Synthesis

Starting Material Reagents Product Yield Reference
2-Amino-5-bromopyridine 1. H₂SO₄, HNO₃ 2. NaOH, Al-Ni alloy 2,3-Diaminopyridine 26-43% (from 2-aminopyridine) orgsyn.org
2-Chloro-3-nitropyridine 1. Primary Amine, H₂O-IPA 2. Zn, HCl N-substituted-pyridine-2,3-diamine ~90% acs.orgacs.org
2-Halopyridines Substituted Amines, Pd catalyst 2-Aminopyridine (B139424) derivatives - scielo.br

This table presents data for analogous compounds to illustrate the general applicability of the synthetic methods.

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) offer an efficient way to construct complex molecules like pyridines in a single step from simple, acyclic precursors. acsgcipr.org The Hantzsch pyridine synthesis and the Guareschi-Thorpe reaction are classic examples. acsgcipr.org These reactions involve the condensation of components like β-ketoesters, aldehydes, and an ammonia source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. acsgcipr.org

While MCRs are powerful for generating molecular diversity, controlling the substitution pattern to selectively produce this compound can be challenging. researchgate.netacs.org The synthesis would require carefully chosen starting materials to ensure the correct placement of the amino and isopropylamino groups. For example, a four-component reaction could theoretically involve an enamine derived from isopropylamine, a 1,3-dicarbonyl compound, an aldehyde, and an ammonia source. acs.org However, such approaches are often less direct for this specific substitution pattern compared to the functionalization of a pre-formed pyridine ring. acsgcipr.org

Reduction Strategies for Diamine Precursors

A widely used and reliable method for synthesizing aminopyridines is the reduction of a corresponding nitropyridine. orgsyn.org This strategy is highly applicable for the synthesis of this compound, where the key intermediate would be N-isopropyl-4-nitropyridin-2-amine .

The synthesis of this precursor would likely begin with a nucleophilic aromatic substitution on 2-chloro-4-nitropyridine with isopropylamine. The strong electron-withdrawing effect of the nitro group at the 4-position activates the C2-position for nucleophilic attack.

Once the nitro-amino precursor is obtained, the nitro group can be reduced to the primary amine using various established methods:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal/Acid Reduction: A common laboratory method involves the use of metals like tin (Sn), stannous chloride (SnCl₂), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). orgsyn.orgacs.orgacs.org For instance, the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) to its corresponding diamine has been effectively carried out using stannous chloride dihydrate in concentrated HCl. google.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the selective reduction of nitro groups.

Table 2: Reduction Methods for Nitro-to-Amine Transformation in Pyridine Analogs

Starting Material Reducing Agent/Catalyst Product Reaction Time Reference
2-Amino-3-nitropyridine Iron, aq. acidified ethanol 2,3-Diaminopyridine - orgsyn.org
2-Amino-3-nitropyridine Tin, Hydrochloric acid 2,3-Diaminopyridine - orgsyn.org
2-Chloro-3-nitropyridine derivative Zn, HCl in H₂O-IPA Substituted pyridine-2,3-diamine 45 min acs.orgacs.org

This table presents data for analogous compounds to illustrate the general applicability of the synthetic methods.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry focuses on developing more efficient, atom-economical, and sustainable methods. Transition-metal catalysis, particularly C-H functionalization, represents the forefront of these efforts.

Transition-Metal Catalyzed Functionalization (e.g., C-H Functionalization)

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings, avoiding the need for pre-functionalized substrates like halopyridines. beilstein-journals.orgrsc.org This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity, often guided by a directing group. rsc.org

For the synthesis of this compound, a potential route could involve the direct C-H amination of an N-isopropyl-2-aminopyridine precursor. The existing amino group could act as a directing group to facilitate the introduction of the second amino group at the C4 position. Palladium-based catalysts are frequently used for such transformations. rsc.orgacs.org For example, palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with specific ligands and an oxidant can catalyze the amination of C-H bonds. acs.org

While direct C4 amination of a 2-aminopyridine can be challenging, related C-H functionalizations such as alkylation, arylation, and borylation of pyridines are well-documented. beilstein-journals.orgsioc-journal.cn These reactions demonstrate the feasibility of using transition metals to selectively functionalize the pyridine core. The development of specific catalytic systems for the direct C-H amination of aminopyridines remains an active area of research, promising a more streamlined and sustainable synthesis of compounds like this compound in the future. sioc-journal.cn

Metal-Free Catalysis and Organocatalysis

The synthesis of substituted diaminopyridines, including this compound, can be approached through metal-free and organocatalytic methods to avoid residual metal contamination and reduce costs. A notable strategy in the synthesis of related 2,4-diaminopyridine derivatives involves controlling regioselectivity through the exclusion of metal catalysts. For instance, in coupling reactions with aryl halides, the 4-amino group can be made to react preferentially in the absence of a palladium catalyst. ed.ac.uk This type of reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the inherent nucleophilicity of the amino groups dictates the reaction pathway.

Organocatalysis, which utilizes small organic molecules to accelerate reactions, represents another avenue. While specific organocatalytic routes to this compound are not extensively documented, the principles are applicable. For example, acid or base catalysis can be employed to modulate the reactivity of the pyridine ring or the amine substituents during its synthesis. Transition-metal-free approaches, such as the Cope-type hydroamination used for synthesizing pyrimidines, demonstrate the potential for developing novel, metal-free syntheses for a range of nitrogen-containing heterocycles. rsc.org

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages for the preparation of heterocyclic compounds like this compound. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures directly and efficiently, which can dramatically shorten reaction times from hours or days to mere minutes. researchgate.netanton-paar.com This rapid heating can also lead to higher product yields and improved purity profiles by minimizing the formation of byproducts. ijpsjournal.com

Flow chemistry, where reactants are continuously pumped through a reactor, provides exceptional control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This technique is particularly advantageous for reactions that are exothermic or involve hazardous intermediates. For the synthesis of this compound, flow chemistry could enable safer and more consistent production, and crucially, it simplifies scaling up from laboratory research to larger-scale production. nih.gov

Table 1: Comparison of Synthetic Techniques

Feature Conventional Heating Microwave-Assisted Synthesis Flow Chemistry
Reaction Time Hours to days Minutes to hours researchgate.net Seconds to minutes nih.gov
Energy Efficiency Low (heats vessel first) High (heats molecules directly) anton-paar.com High (small reaction volume)
Scalability Often challenging Moderate Excellent nih.gov
Process Control Limited Good Excellent
Safety Standard risks Can have rapid pressure buildup Enhanced (small volumes, contained) nih.gov

Green Chemistry Approaches (e.g., Solvent-Free, Aqueous Media)

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. For a compound such as this compound, this can involve using environmentally benign solvents, reducing energy consumption, and designing atom-economical reactions. Microwave-assisted synthesis is itself considered a green technology because it often requires less solvent and energy. researchgate.netijpsjournal.com

The use of aqueous media is a key green chemistry approach. nih.gov While amination reactions on pyridine rings often use organic solvents, research into similar systems shows the feasibility of conducting such transformations in water, which simplifies workup and reduces volatile organic compound (VOC) emissions. Furthermore, solvent-free reaction conditions, often paired with microwave heating, represent an ideal green synthesis method, eliminating solvent use entirely. ijpsjournal.com These approaches are being explored for a wide range of heterocyclic syntheses and are applicable to the production of this compound.

Optimization of Synthetic Pathways and Yield Enhancement

Regioselectivity and Stereoselectivity Control in Syntheses

A primary challenge in the synthesis of this compound is achieving the correct regiochemistry—that is, ensuring the isopropyl group is attached to the nitrogen at position 2 (N2) and not position 4 (N4). The two amino groups on the 2,4-diaminopyridine scaffold have different electronic environments and reactivities, which can be exploited to control the outcome of a reaction.

Research on the parent 2,4-diaminopyridine has shown that regioselective N-alkylation or N-arylation can be controlled by the choice of reaction conditions. ed.ac.uk For example, palladium-catalyzed coupling reactions preferentially occur at the 2-amino position, whereas metal-free conditions can favor reaction at the 4-amino position. ed.ac.uk This differential reactivity is crucial for developing a high-yield synthesis of the target molecule. By carefully selecting catalysts and reaction conditions, the synthesis can be directed to selectively produce the N2-isopropyl isomer over the N4-isopropyl alternative.

As this compound is an achiral molecule, stereoselectivity is not a concern in its direct synthesis.

Table 2: Strategies for Regioselectivity Control in Diaminopyridine Functionalization

Target Position Method Catalyst Rationale Source
2-Amino Group Cross-Coupling Palladium Catalyst The catalyst coordinates preferentially with the 2-amino group, facilitating the coupling reaction at this site. ed.ac.uk
4-Amino Group Nucleophilic Aromatic Substitution Metal-Free In the absence of a catalyst, the reaction is governed by the inherent nucleophilicity, which can favor the 4-amino position under specific conditions. ed.ac.uk
2-Amino Group SNAr Base (e.g., Hünig's base) in DMF Specific solvent and base combinations can direct amination selectively to the C-2 position in related pyridopyrimidines. researchgate.net

Purity Profile Improvement and Isolation Techniques

Achieving a high purity profile for this compound is essential for its use in research. The isolation and purification process must effectively remove starting materials, reagents, solvents, and any undesired isomers (such as N4-isopropylpyridine-2,4-diamine). Standard laboratory procedures are typically employed for purification. google.com

Column chromatography is a primary method for separating the desired product from impurities. High-performance liquid chromatography (HPLC) can be used for both analytical purity assessment and preparative purification of small quantities. For solid compounds, recrystallization can be an effective final step to achieve high purity. The purity of the final product is typically verified using a combination of analytical techniques.

Table 3: Common Purification and Analytical Techniques

Technique Purpose
Flash Column Chromatography Primary purification method to separate the target compound from byproducts and unreacted starting materials.
Recrystallization Final purification step for solid compounds to remove trace impurities and enhance crystalline form.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the sample with high accuracy and for preparative separation. bldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and helps identify isomeric impurities. bldpharm.com
Mass Spectrometry (MS) Confirms the molecular weight of the compound and is often coupled with liquid chromatography (LC-MS) for purity analysis. bldpharm.com

Scalability Considerations for Research Applications

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, multigram scale for extensive research presents several challenges. acs.org Issues related to heat transfer, efficient mixing, and the duration of reaction and workup procedures become more pronounced. For this compound, a scalable synthesis must be robust, reproducible, and minimize the need for difficult purification techniques like column chromatography. acs.org

Continuous flow chemistry is a powerful tool for addressing scalability issues. nih.gov By performing the synthesis in a continuous stream rather than in a large batch, flow reactors offer superior control over reaction conditions, leading to more consistent product quality. This methodology has been shown to enable the large-scale synthesis of other heterocyclic compounds, significantly reducing reaction times compared to batch processes. nih.gov Adopting a flow-based synthesis for key steps could be a viable strategy for producing the necessary quantities of this compound for advanced research applications.

Advanced Spectroscopic and Structural Elucidation Studies of N2 Isopropylpyridine 2,4 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of N2-isopropylpyridine-2,4-diamine in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR techniques are instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the coupling between the methine proton of the isopropyl group and its methyl protons. It would also show correlations between the aromatic protons on the pyridine (B92270) ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the methine carbon of the isopropyl group will show a correlation to the methine proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for piecing together the molecular skeleton. For example, correlations would be expected between the isopropyl methyl protons and the nitrogen-bearing carbon (C2) of the pyridine ring, as well as between the pyridine ring protons and various ring carbons, confirming the substitution pattern. In some aromatic systems, even weaker four-bond correlations can sometimes be observed. youtube.com

A hypothetical table of expected NMR data is presented below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Pyridine-H3~6.0-6.5~105-110C2, C4, C5
Pyridine-H5~7.0-7.5~135-140C3, C4, C6
Pyridine-H6~7.8-8.2~150-155C2, C4, C5
Isopropyl-CH~3.5-4.0~45-50Isopropyl-CH₃, C2
Isopropyl-CH₃~1.2~20-25Isopropyl-CH, C2
C2-~158-162Pyridine-H3, Isopropyl-CH, Isopropyl-CH₃
C4-~155-160Pyridine-H3, Pyridine-H5, Pyridine-H6

Solid-State NMR for Polymorphic and Supramolecular Investigations

Solid-state NMR (ssNMR) provides atomic-level information about the structure and dynamics of solid materials. nih.gov It is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms, and for understanding supramolecular arrangements governed by intermolecular interactions like hydrogen bonding.

For this compound, ssNMR, particularly ¹⁵N ssNMR, would be highly informative. The different nitrogen environments (the pyridine ring nitrogen, the primary amine at C4, and the secondary amine at C2) would give rise to distinct signals. rsc.org The chemical shifts and quadrupolar coupling parameters for the ¹⁴N nucleus are very sensitive to the local electronic environment and intermolecular interactions. rsc.org By comparing the ssNMR data of different batches or crystalline forms, polymorphism can be readily identified. Techniques like cross-polarization magic-angle spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹⁵N. rsc.orgcsic.es Furthermore, ssNMR can probe the hydrogen bonding network in the solid state by identifying protons in close proximity to nitrogen atoms.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups and analyzing the bonding characteristics of this compound.

FT-IR Spectroscopy : In the FT-IR spectrum, characteristic absorption bands would confirm the presence of key functional groups.

N-H Stretching : The primary amine (at C4) and the secondary amine (at C2) would exhibit N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The primary amine would likely show two bands (symmetric and asymmetric stretching), while the secondary amine would show a single band.

C-H Stretching : Aromatic C-H stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

N-H Bending : The N-H bending vibrations (scissoring) of the primary amine would be found around 1600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy, which relies on inelastic scattering of light, is a complementary technique to FT-IR. mdpi.com It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. beilstein-journals.org

The symmetric breathing modes of the pyridine ring would likely produce a strong signal in the Raman spectrum.

The C-C bonds of the isopropyl group would also be Raman active.

Raman spectroscopy can be a powerful tool for studying the solid state, as changes in the crystal lattice and intermolecular interactions can lead to shifts in the Raman bands, providing another avenue for identifying polymorphs. beilstein-journals.org

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (primary & secondary amines)3200-3500FT-IR, Raman
Aromatic C-H Stretch3000-3100FT-IR, Raman
Aliphatic C-H Stretch2850-2970FT-IR, Raman
C=N, C=C Ring Stretch1400-1650FT-IR, Raman
N-H Bend (primary amine)1580-1650FT-IR
Pyridine Ring Breathing~1000Raman

Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Analysis (e.g., HRMS, Tandem MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise mass measurement of the parent ion, which can be used to determine the exact molecular formula of this compound (C₈H₁₃N₃). This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) : Tandem MS involves the isolation and fragmentation of the parent ion to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include:

Loss of a methyl group (•CH₃) from the isopropyl moiety.

Loss of propene via a McLafferty-type rearrangement.

Cleavage of the C-N bond between the isopropyl group and the pyridine ring.

Ring fragmentation of the pyridine nucleus.

The study of these fragmentation pathways helps to confirm the proposed structure and can be used to differentiate it from isomers. researchgate.netwvu.edu

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. bruker.com

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound is required. ceitec.cz The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. ceitec.czoxcryo.com

This analysis would provide precise measurements of:

Polymorphism and Co-crystallization Studies

The solid-state structure of a chemical compound can significantly influence its physical properties, such as solubility, stability, and melting point. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study. While specific crystallographic data for this compound is not extensively documented in public databases like the Crystallography Open Database ugr.es, the investigation into its potential polymorphs would be a crucial step in its solid-state characterization. Such studies typically involve screening for different crystalline forms by varying crystallization conditions, including solvent, temperature, and pressure. Techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR would be employed to identify and characterize any resulting polymorphs.

Co-crystallization is another important technique in solid-state chemistry, involving the combination of a target molecule with a coformer in a specific stoichiometric ratio to create a new crystalline solid. nih.gov This approach is often used to enhance the physicochemical properties of a compound. For this compound, co-crystallization studies could explore pairing it with various pharmaceutically acceptable coformers (e.g., carboxylic acids, amides) to potentially improve its characteristics. The synthesis of co-crystals can be achieved through methods like solution evaporation, slurry techniques, or mechanochemical grinding. nih.gov Stability studies of any resulting co-crystals, for instance under high humidity and temperature, would be essential to ensure their integrity. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical behavior of molecules.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For a compound like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring and amino substituents. The position of the maximum absorption wavelength (λmax) is influenced by the molecular structure and the solvent used.

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Many aromatic compounds, including pyridine derivatives, exhibit fluorescence. The study of this compound's fluorescence would involve exciting the molecule at its absorption maximum (determined by UV-Vis) and measuring the resulting emission spectrum. scirp.org The emission wavelength is typically longer than the excitation wavelength (a phenomenon known as the Stokes shift). The intensity and quantum yield of the fluorescence are key photophysical properties that characterize the compound's emissive nature. These properties are crucial for applications where luminescence is desired, such as in optical materials or as fluorescent probes. scirp.org

While specific experimental data for this compound is not available, the following table illustrates the type of photophysical data that would be collected.

SolventAbsorption Maximum (λabs, nm)Molar Absorptivity (ε, M-1cm-1)Emission Maximum (λem, nm)Fluorescence Quantum Yield (ΦF)
Ethanol3555,2004450.15
Cyclohexane3504,9004300.08
Acetonitrile3525,1004500.12

This table is illustrative and based on typical values for similar aromatic amines; it is not based on published experimental data for this compound.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For this compound, chromatographic methods are essential for assessing its purity and for separating it from potential isomers, such as N2-isopropylpyridine-2,3-diamine.

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A common method would be reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

Furthermore, HPLC is critical for separating structural isomers. The 2,4-diamine and 2,3-diamine isomers, despite having the same molecular weight, would exhibit different polarities and interactions with the stationary phase, leading to different retention times. Developing a robust HPLC method would involve optimizing parameters such as the column type, mobile phase composition (e.g., water/acetonitrile or water/methanol mixtures with additives like trifluoroacetic acid), flow rate, and detection wavelength (determined from UV-Vis data). Patents for related compounds often specify purification by reverse-phase HPLC, highlighting its utility in this context. google.comgoogle.com

The following interactive table illustrates a hypothetical HPLC method for the analysis and separation of pyridine-diamine isomers.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient: 10% to 90% Acetonitrile in Water (0.1% TFA) over 20 min
Flow Rate1.0 mL/min
Detection (UV)355 nm
Retention Time (this compound)12.5 min
Retention Time (N2-isopropylpyridine-2,3-diamine)11.8 min

This table represents a typical, illustrative HPLC method and is not based on published experimental data for this compound.

Chemical Reactivity and Transformation Mechanisms of N2 Isopropylpyridine 2,4 Diamine

Acid-Base Properties and Protonation Equilibria

The basicity of N2-isopropylpyridine-2,4-diamine is a composite of the basic strengths of the pyridine (B92270) nitrogen and the two exocyclic amino groups. The pyridine nitrogen, with its sp² hybridized lone pair, is generally less basic than the sp³ hybridized lone pairs of the amino groups. The pKa values of related compounds, such as 2,4-diaminopyrimidine, can offer insights into the protonation behavior. For instance, studies on 2,4-diaminopyrimidines have shown that the first protonation typically occurs at the pyridine ring nitrogen, as this allows for resonance delocalization of the positive charge. acs.org

The presence of two electron-donating amino groups at the C2 and C4 positions increases the electron density of the pyridine ring, thereby enhancing the basicity of the ring nitrogen compared to unsubstituted pyridine. The isopropyl group on the N2-amino group, being an electron-donating alkyl group, further contributes to this effect. However, steric hindrance from the bulky isopropyl group might influence the accessibility of the N2-amino group's lone pair for protonation.

In strongly acidic media, it is plausible that a second protonation could occur on one of the exocyclic amino groups. The relative basicity of the N2-isopropylamino and the N4-amino groups would determine the site of the second protonation. Generally, primary amines are slightly more basic than secondary amines, but the electronic environment of the pyridine ring will significantly modulate this. A comprehensive understanding of the protonation equilibria would require detailed spectroscopic studies, such as NMR titration, and computational analysis.

Reactions at the Pyridine Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen of this compound is susceptible to electrophilic attack by alkylating and acylating agents. N-alkylation, a Menschutkin-type reaction, would involve the reaction with alkyl halides to form the corresponding N-alkylpyridinium salt. The rate of this reaction would be influenced by the nature of the alkyl halide and the solvent polarity. The electron-rich nature of the pyridine ring in this compound would facilitate this reaction compared to pyridine itself.

N-acylation of the pyridine nitrogen can be achieved using acyl halides or anhydrides. This reaction forms an N-acylpyridinium ion, which is a highly reactive intermediate. These intermediates are often used in situ to facilitate other reactions, such as the acylation of nucleophiles. For instance, in the presence of a nucleophile, the N-acylpyridinium species can act as an excellent acylating agent.

Oxidation Reactions

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). bme.hu The formation of the N-oxide can significantly alter the electronic properties and reactivity of the pyridine ring, often facilitating nucleophilic substitution at the C2 and C4 positions. The synthesis of pyridine N-oxides is a well-established method to activate the pyridine ring for further functionalization. nih.govorganic-chemistry.org

Reactions at the Amine Functionalities

The presence of two distinct amine groups, a secondary amine at C2 and a primary amine at C4, allows for a range of reactions, with potential for regioselectivity based on their differing steric and electronic environments.

Acylation, Sulfonylation, and Amide Bond Formation

Both amino groups can undergo acylation with acyl halides or anhydrides to form the corresponding amides. perlego.comlibretexts.org Similarly, reaction with sulfonyl chlorides will yield sulfonamides. The relative reactivity of the two amino groups is a key consideration. The N4-primary amine is sterically less hindered and is expected to be more nucleophilic than the N2-secondary amine, which is shielded by the isopropyl group. Therefore, selective acylation or sulfonylation at the N4-position is likely achievable under controlled conditions, such as using a stoichiometric amount of the acylating or sulfonylating agent at low temperatures. The formation of a di-acylated or di-sulfonylated product would require more forcing conditions. The use of a base, such as pyridine or triethylamine, is typically required to neutralize the HX by-product.

The formation of amide bonds is a cornerstone of organic synthesis, and this compound can serve as the amine component in coupling reactions with carboxylic acids. sioc-journal.cn Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), can be employed to facilitate this transformation. Again, regioselectivity is a key aspect, with the N4-amine being the more probable site of initial reaction.

Table 1: General Reactions at the Amine Functionalities

Reaction TypeReagent ExampleExpected Product
AcylationAcetyl chlorideN-(4-amino-2-(isopropylamino)pyridin-4-yl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideN-(4-amino-2-(isopropylamino)pyridin-4-yl)-4-methylbenzenesulfonamide
Amide CouplingBenzoic acid, EDCN-(4-amino-2-(isopropylamino)pyridin-4-yl)benzamide

Condensation and Imine Formation

The primary amine at the C4 position can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. The equilibrium of this reaction can often be driven towards the imine product by removing the water formed, for example, by azeotropic distillation. The N2-secondary amine, lacking a second hydrogen atom, cannot form a stable imine but could potentially form an enamine if an adjacent carbon has a proton that can be removed. However, given the aromatic nature of the pyridine ring, this is unlikely. The formation of an imine at the C4-amino group introduces a new point of functionality that can be further elaborated. For instance, the imine can be reduced to a secondary amine or reacted with nucleophiles.

Oxidative and Reductive Transformations of Amine Groups

Oxidative Transformations: The pyridine ring can be oxidized by peracids, such as hydrogen peroxide in acetic acid, to form pyridine-N-oxide. bhu.ac.in This transformation significantly alters the reactivity of the pyridine ring. The oxygen atom in the N-oxide can donate electrons into the ring through resonance, making the ring more reactive towards both electrophilic and nucleophilic substitution. bhu.ac.in Specifically, this creates high and low charge densities at positions 2 and 4, facilitating substitutions at these sites. bhu.ac.in For instance, 4-nitropyridine (B72724) can be synthesized by first nitrating pyridine-N-oxide and then deoxygenating the resulting nitro derivative. bhu.ac.in

Reductive Transformations: The pyridine ring can be reduced to piperidine (B6355638) using reducing agents like hydrogen in the presence of a catalyst or sodium metal in ethanol. uoanbar.edu.iq This process saturates the aromatic ring, fundamentally changing its chemical properties. Additionally, the amine groups themselves can undergo reductive amination reactions. For example, a reductive amination of an aldehyde intermediate using methylamine (B109427) hydrochloride can lead to the formation of a secondary amine. mdpi.com

Regioselectivity and Chemoselectivity in Reactions

Regioselectivity refers to the preference of a reaction to occur at one position over another, while chemoselectivity is the preferential reaction of a reagent with one functional group over others. ethz.chslideshare.netyoutube.comdurgapurgovtcollege.ac.in

In the context of this compound, the positions for substitution are dictated by the electronic properties of the pyridine ring. As discussed, electrophilic attack favors the 3-position, while nucleophilic attack is directed to the 2- and 4-positions. uoanbar.edu.iq This inherent electronic preference establishes the regioselectivity of substitution reactions.

Chemoselectivity becomes crucial when multiple reactive sites are present. For instance, in a molecule with both a primary and a secondary amine, a reagent might selectively react with one over the other. Methods have been developed for the selective monoacylation of symmetrical diamines by temporarily protecting one amine group. researchgate.net One such method involves the pre-complexation of one nitrogen atom with 9-borabicyclo[3.3.1]nonane (9-BBN), a Lewis acid, which deactivates it towards acylation, allowing the other amine to react. researchgate.net

Investigations of Tautomerism and Isomerization Pathways

Tautomerism, the interconversion of constitutional isomers, is a potential phenomenon for this compound, particularly involving the amine and imine forms. The amino-imino tautomerism in aminopyridines can be influenced by the solvent and the electronic nature of other substituents on the ring.

Isomerization can also occur through rearrangements. For example, the Demyanov rearrangement involves the diazotization of aminocycloalkanes, leading to ring expansion or contraction through carbocation intermediates. wikipedia.org While not directly observed for this compound in the provided context, such pathways are plausible under specific reaction conditions that could generate a diazonium salt from one of the amine groups.

Ring-Opening and Rearrangement Reactions (if observed)

Ring-opening of the pyridine ring is a critical step in industrial processes like hydrodenitrogenation (HDN). nih.gov While typically requiring harsh conditions, studies on metal complexes have shown that pyridine ring-opening can occur under milder conditions. nih.gov For instance, the cleavage of C-N bonds in coordinated pyridine ligands has been achieved through deprotonation of a dearomatized ring, which induces ring contraction and nitrogen extrusion. nih.gov

Rearrangement reactions can also alter the pyridine skeleton. The Favorskii rearrangement, for example, involves the conversion of cyclic α-haloketones to esters with ring contraction. wikipedia.org Although this specific rearrangement is not directly applicable to this compound, it illustrates the types of skeletal changes that can be induced in cyclic systems. Another example is the Wolff rearrangement of cyclic α-diazoketones, which also results in ring contraction. wikipedia.org

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Coordination Chemistry and Ligand Properties of N2 Isopropylpyridine 2,4 Diamine

Electronic Structure and Bonding in Metal Complexes

The bonding in such complexes can be described using molecular orbital (MO) theory. The highest occupied molecular orbitals (HOMOs) are typically centered on the ligand and the metal d-orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are often associated with the π* orbitals of the pyridine (B92270) ring. The energy difference between the HOMO and LUMO levels is a critical factor in determining the electronic and photophysical properties of the complex.

Spectroscopic techniques such as UV-Visible absorption spectroscopy provide valuable insights into the electronic transitions within these complexes. The spectra are typically characterized by bands arising from metal-centered (d-d transitions), ligand-centered (π-π* transitions), and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energies of these transitions are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment provided by the N2-isopropylpyridine-2,4-diamine ligand.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in these complexes. DFT calculations can provide detailed information about the molecular orbital compositions, charge distribution, and the nature of the metal-ligand interactions. These theoretical studies can complement experimental data and provide a deeper understanding of the electronic properties of metal complexes with this compound.

Table 1: Calculated Electronic Properties of a Hypothetical Metal Complex with this compound

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap3.7 eV
Charge on Metal Center+1.8
Dipole Moment4.5 D

Supramolecular Assembly Driven by Metal Coordination and Non-Covalent Interactions

The this compound ligand is well-suited for the construction of supramolecular assemblies due to its coordinating abilities and the potential for forming various non-covalent interactions. Supramolecular chemistry involves the assembly of molecules into larger, organized structures through intermolecular forces. nih.gov In the context of metal complexes with this compound, both the directional nature of metal-ligand coordination bonds and weaker non-covalent interactions play a crucial role in directing the self-assembly process. nih.gov

Metal coordination is a primary driving force for the formation of discrete polynuclear structures or extended coordination polymers. The pyridine nitrogen and the amino groups of this compound can coordinate to one or more metal centers, acting as a bridge and facilitating the formation of well-defined architectures such as dimers, trimers, or larger clusters. The geometry and coordination preferences of the metal ion are key determinants of the final supramolecular structure.

Hydrogen Bonding: The amino groups (-NH2) of the ligand are excellent hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. This allows for the formation of extensive hydrogen-bonding networks between adjacent complexes, linking them into one-, two-, or three-dimensional arrays. rsc.org

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with neighboring aromatic rings. nih.gov These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, are crucial in organizing the packing of the molecules in the solid state.

The interplay of these various interactions can lead to the formation of complex and fascinating supramolecular architectures. The specific nature of the assembly is often influenced by factors such as the choice of metal ion, the counter-anion, and the crystallization conditions. The study of these supramolecular structures is important for the rational design of new materials with specific functions, such as catalysis, molecular recognition, and gas storage.

Table 2: Potential Non-Covalent Interactions in Supramolecular Assemblies of this compound Metal Complexes

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen Bonding-NH2Pyridine N2.8 - 3.2
Hydrogen Bonding-NH2Anion2.7 - 3.1
π-π StackingPyridine RingPyridine Ring3.3 - 3.8
van der WaalsIsopropyl C-HIsopropyl C-H> 3.5

Potential Applications and Interdisciplinary Research Avenues

Catalysis in Organic Transformations

The presence of multiple nitrogen atoms makes N2-isopropylpyridine-2,4-diamine a promising ligand for metal-catalyzed organic reactions. The pyridine (B92270) nitrogen and the two exocyclic amino groups can act as coordination sites for a variety of transition metals.

This compound possesses the necessary functionalities to act as a bidentate or even tridentate ligand in organometallic catalysis. The pyridine nitrogen and the adjacent amino group can form a stable five-membered chelate ring with a metal center, a common structural motif in effective catalyst design. Such chelation can enhance the stability and activity of the catalytic species.

The field of organometallic catalysis has seen significant advancements through the rational design of ligands. For instance, iridium-based catalysts for NADH regeneration have been improved by modifying the bidentate ligand, where replacing pyridine with pyrazine (B50134) and adding a carbohydrazide (B1668358) moiety led to a catalyst with activity comparable to enzymes. nih.gov This highlights the principle that subtle changes in the ligand structure can have a profound impact on catalytic performance. Similarly, the electronic and steric properties of this compound could be fine-tuned for specific catalytic applications.

The potential applications could span both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the molecule could be part of a soluble metal complex. For heterogeneous catalysis, it could be anchored to a solid support, a strategy that facilitates catalyst recovery and reuse, a key principle in surface organometallic chemistry. ethz.ch The development of supported catalysts often relies on ligands that can be covalently linked to a support material without losing their coordinating ability. ethz.ch

Table 1: Potential Coordination Modes of this compound in Catalysis

Coordination ModePotential Metal CenterPotential Catalytic Application
Bidentate (Npyridine, N2-amino)Pd, Rh, Ir, RuCross-coupling reactions, hydrogenation, transfer hydrogenation
Bidentate (N2-amino, N4-amino)Cu, ZnLewis acid catalysis
Tridentate (Npyridine, N2-amino, N4-amino)Fe, Co, NiOxidation, polymerization

Zirconium benzyl (B1604629) complexes containing bidentate pyridine-alkoxide ligands have been synthesized and studied for olefin polymerization. acs.org This demonstrates the utility of pyridine-based ligands in Ziegler-Natta type catalysis. The diamine functionality in this compound offers an alternative to the alkoxide group for coordinating to early transition metals.

Asymmetric catalysis is a critical tool for the synthesis of chiral molecules, particularly in the pharmaceutical industry. The development of chiral ligands is central to this field. This compound is not inherently chiral, but it can be used to generate chiral catalysts. The coordination of the two distinct amino groups to a metal center could create a chiral-at-metal complex. Furthermore, the isopropyl group on one of the amino nitrogens introduces a degree of steric hindrance that could influence the stereochemical outcome of a reaction.

The synthesis of chiral ligands based on camphor-fused pyridines has been explored for various asymmetric reactions, including carbonyl additions and hydrogenations. rsc.org This illustrates the principle of using a chiral scaffold to direct the stereoselectivity of a metal catalyst. While this compound lacks an inherent chiral scaffold, it could be derivatized, for example, by introducing a chiral substituent on the primary amino group, to create a new class of chiral ligands.

A significant concept in ligand design for asymmetric catalysis is the use of bifunctional ligands that not only bind to the metal but also participate in the reaction mechanism. Mono-N-protected amino acids have been successfully used as ligands in palladium-catalyzed C-H functionalization reactions, where the ligand is involved in the C-H cleavage step. nih.gov The amino groups in this compound could potentially play a similar bifunctional role in certain catalytic cycles.

Table 2: Strategies for Employing this compound in Asymmetric Catalysis

StrategyDescriptionPotential Reaction Type
Chiral-at-metal complexProchiral ligand coordinates to a metal center to form a chiral complex.Asymmetric hydrogenation
Introduction of a chiral auxiliaryA chiral group is attached to the N4-amino position.Enantioselective cross-coupling
Kinetic resolutionRacemic substrates are resolved through a catalytic reaction that favors one enantiomer.Asymmetric oxidation or reduction

The development of iridium catalysts with aminosulfoxide ligands for asymmetric transfer hydrogenation demonstrates the successful use of N,S-chelates. acs.org This work highlights the importance of cooperative effects between different chiral centers in a ligand. acs.org

Materials Science and Engineering

The structural characteristics of this compound also make it a candidate for the development of new materials with tailored properties.

Diamines are fundamental building blocks for the synthesis of polyimides, a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The two amino groups of this compound can undergo condensation polymerization with dianhydrides to form a polyimide backbone. The incorporation of the pyridine ring into the polymer chain could impart specific properties, such as improved solubility or modified thermal characteristics.

The use of substituted pyridines as building blocks for macrocycles has been demonstrated, showcasing the utility of these heterocycles in constructing large molecular architectures. doi.org While this research focuses on macrocycles, the underlying synthetic principles are relevant to polymer synthesis.

The pyridine ring is a well-known component in luminescent and conductive materials due to its electron-deficient nature and ability to participate in π-conjugated systems. The amino groups can act as electron-donating substituents, creating a "push-pull" system that can be beneficial for photophysical properties.

Pyrene-based materials are a classic example of fluorescent molecules whose emission properties are highly dependent on their aggregation state. rsc.org The design of new pyrene-based emitters often involves the introduction of various functional groups to tune their optical and electronic properties. rsc.org this compound could be used as a building block to create novel fluorophores.

In the realm of conductive materials, metal-organic frameworks (MOFs) with high electrical conductivity are an emerging class of materials. mit.edu Notably, MOFs constructed from Ni-diamine linkages have shown promising conductivity. mit.edu The diamine functionality of this compound makes it a potential linker for the synthesis of such conductive MOFs.

Table 3: Potential Functional Materials Derived from this compound

Material TypeDesign PrinciplePotential Application
Luminescent MaterialFormation of a metal complex with a luminescent metal ion (e.g., Eu3+, Tb3+). rsc.orgOLEDs, sensors
Conductive PolymerIncorporation into a conjugated polymer backbone.Organic electronics
Conductive MOFUse as a linker to connect metal nodes in a framework structure. mit.eduChemiresistive sensors, energy storage

The development of multicolor persistent luminescent materials highlights the importance of the host material and dopant concentration in tuning the optical properties. rsc.org

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, to construct complex, well-defined architectures from smaller molecular components. This compound is well-suited for this purpose. The two amino groups are excellent hydrogen bond donors and acceptors, while the pyridine nitrogen is a good coordination site for metal ions.

The self-assembly of supramolecular structures has been extensively studied, with ligand design playing a crucial role in determining the final architecture. polyu.edu.hk For example, C2-symmetric bis-tridentate ligands have been used to create helicates and tetrahedra, with the length of the spacer between the coordinating units influencing the outcome of the self-assembly process. polyu.edu.hk this compound could be used as a component in the design of such multidentate ligands.

The formation of coordination polymers and metallomacrocycles is another area where this compound could find application. acs.org The ability of the molecule to bridge multiple metal centers could lead to the formation of extended one-, two-, or three-dimensional networks with interesting structural and functional properties. acs.org

Chemical Sensing and Detection (Non-Biological Targets)

The unique arrangement of electron-donating amino groups and the pyridine nitrogen atom in this compound makes it a promising scaffold for the development of chemosensors. These nitrogen centers can act as binding sites for various analytes, and the electronic properties of the pyridine ring can be modulated upon binding, leading to a detectable signal.

The diamine-substituted pyridine structure is well-suited for acting as a chelating ligand for a variety of metal ions. The two amino groups and the pyridine nitrogen can form a tridentate coordination site, potentially leading to the formation of stable complexes with transition metals. The selectivity for specific metal ions could be influenced by factors such as the size of the ion and its preferred coordination geometry.

For anion recognition, the N-H protons of the amino groups can serve as hydrogen bond donors. The development of anion sensors often relies on interactions like hydrogen bonding, which can cause a change in the electronic structure of the sensor molecule, resulting in a colorimetric or fluorescent response. bohrium.com Luminescent sensors for anions have been successfully developed using transition metal complexes with polypyridyl ligands, demonstrating the viability of this approach. mdpi.com The design of such sensors can be fine-tuned to achieve high selectivity for specific anions, even in complex aqueous environments. rsc.org For instance, ruthenium(II) and iridium(III) complexes have shown significant promise as luminescent chemosensors for various anions due to their favorable photophysical properties. mdpi.com

Table 1: Potential Ion Interactions with this compound

Analyte Type Potential Binding Sites Interaction Mechanism Potential Detection Method
Metal Ions Pyridine N, Amino N1, Amino N2 Chelation/Coordination UV-Vis, Fluorescence Spectroscopy
Anions N-H protons of amino groups Hydrogen Bonding Colorimetry, Fluorimetry

The detection of small organic molecules, particularly environmental pollutants, is a critical area of analytical chemistry. N-heterocyclic compounds are frequently used as the core of molecular probes for this purpose due to their versatile photophysical properties and synthetic accessibility. nih.gov Sensors for hazardous substances like carbonyl compounds are often based on derivatization reactions that produce a colored or fluorescent product. researchgate.net

The this compound scaffold could potentially be incorporated into more complex sensor systems. For example, it could be functionalized to create a specific binding pocket for a target pollutant. The binding event would perturb the electronic system of the pyridine ring, leading to a measurable optical signal. The development of sensors for toxic ions such as cyanide (CN⁻) and mercury (Hg²⁺) often employs N-heterocyclic dyes, highlighting the potential of this class of compounds in environmental monitoring. nih.gov

Advanced Synthetic Intermediates for Non-Prohibited Chemical Synthesis

Substituted pyridinediamines are valuable intermediates in organic synthesis. The differential reactivity of the amino groups, influenced by their electronic environment and steric hindrance, allows for selective functionalization. The isopropyl group on one of the amines in this compound introduces significant steric bulk, which could be exploited to direct reactions to the less hindered amino group.

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, condensation reactions with dicarbonyl compounds could lead to the formation of fused bicyclic or polycyclic aromatic systems, which are core structures in many functional materials and specialty chemicals. The synthesis of related compounds, such as 6-bromo-N4-isopropylpyridine-3,4-diamine, typically involves a multi-step process starting from a substituted nitropyridine that is subsequently reduced. evitachem.com Similarly, the synthesis of N2-isopropylpyridine-2,3-diamine can be achieved from N-isopropyl-3-nitropyridin-2-amine. chemicalbook.com These synthetic strategies underscore the role of such diamines as key building blocks.

Future Research Directions and Unresolved Challenges

Development of Novel and Economically Viable Synthetic Routes

The future development of applications for N2-isopropylpyridine-2,4-diamine is contingent on the availability of efficient and cost-effective synthetic routes. Current synthetic approaches are not widely documented, suggesting a significant opportunity for research in this area.

Key Research Objectives:

Exploration of Greener Synthetic Pathways: Future research should prioritize the development of synthetic methods that align with the principles of green chemistry. mdpi.commdpi.com This includes the use of non-toxic reagents, renewable starting materials, and environmentally benign solvents.

Catalyst Development: The investigation of novel catalysts could lead to more efficient and selective syntheses. This could involve homogeneous or heterogeneous catalysis to improve yield and reduce waste.

Process Optimization: A thorough investigation into reaction parameters such as temperature, pressure, and reaction time is necessary to optimize synthetic efficiency and economic viability.

Potential Synthetic Strategies:

StrategyDescriptionPotential Advantages
Amination of Halogenated Pyridines Nucleophilic substitution of a di-halogenated pyridine (B92270) with isopropylamine (B41738).Potentially straightforward, but may lack regioselectivity.
Reductive Amination Reaction of a suitable aminopyridine precursor with acetone (B3395972) under reductive conditions.Can offer good control over the introduction of the isopropyl group.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of a bromopyridine with isopropylamine.High efficiency and selectivity, but may involve expensive catalysts.

Exploration of Unprecedented Reactivity and Reaction Pathways

The unique arrangement of functional groups in this compound—a pyridine ring with two amino groups, one of which is secondary—suggests a rich and underexplored reactivity profile.

Areas for Investigation:

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands for metal ions. Research into the coordination chemistry of this compound could lead to the development of novel catalysts or functional materials.

Electrophilic and Nucleophilic Aromatic Substitution: The electron-donating amino groups are expected to activate the pyridine ring towards electrophilic substitution. Conversely, the reactivity of the amino groups as nucleophiles should be systematically studied.

Derivatization: The amino groups provide handles for further functionalization, allowing for the synthesis of a library of derivatives with tailored properties.

Expansion of this compound into Emerging Materials and Devices

The structural features of this compound make it a candidate for incorporation into advanced materials and electronic devices. However, specific applications are yet to be reported, indicating a nascent field of research.

Potential Applications:

Material/DevicePotential Role of this compound
Organic Light-Emitting Diodes (OLEDs) As a building block for hole-transporting materials or as a ligand in emissive metal complexes.
Sensors As a recognition element for specific analytes through coordination or hydrogen bonding interactions.
Conducting Polymers As a monomer for the synthesis of novel electroactive polymers.

Addressing Challenges in Scalability and Sustainability in Chemical Processes

Key Challenges:

Scalable Synthesis: Developing a synthetic route that is not only high-yielding but also safe and practical on an industrial scale is a primary hurdle.

Purification: Efficient and scalable purification methods will be required to obtain the compound in high purity.

Waste Management: A sustainable process will necessitate the minimization of waste streams and the development of effective waste treatment or recycling protocols.

Conclusion

Summary of Key Research Insights on N2-isopropylpyridine-2,4-diamine

While this compound is not a widely studied compound, this review has highlighted its potential based on the well-established chemistry of the pyridine-2,4-diamine (B32025) scaffold. Key insights include its plausible synthesis through various established routes, its predictable physical and chemical properties based on analogous structures, and its significant potential for applications in both medicinal chemistry and materials science. The introduction of the N2-isopropyl group is a key structural modification that could fine-tune its biological activity and material properties.

Broader Implications of the Research for Pyridine (B92270) and Diamine Chemistry

The exploration of novel substituted pyridine-diamines like this compound contributes to the broader understanding of structure-activity relationships within this important class of compounds. Research into its synthesis can drive the development of more efficient and selective methods for the functionalization of pyridine rings. Furthermore, investigating its potential applications can lead to the discovery of new therapeutic agents and advanced materials. The continued study of such "privileged scaffolds" is crucial for advancing drug discovery and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N2-alkylpyridine-2,4-diamine derivatives, and how is purity validated?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 5-chloro-N2-substituted pyrimidines are reacted with isopropylamine derivatives under reflux in polar aprotic solvents (e.g., DMF) with catalysts like EDCI/HOBt .
  • Validation : Purity is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) to verify molecular weight and structural integrity. For instance, HRMS data showing [M+H]+ peaks within 1 ppm of theoretical values ensures accuracy .

Q. How do substituents on the pyridine ring affect the physicochemical properties of N2-alkylpyridine-2,4-diamine analogs?

  • Analysis : Substituents like isopropyl groups increase steric bulk, reducing solubility but enhancing lipophilicity (logP). Comparative studies of dimethyl vs. isopropyl derivatives show that alkyl chains >C3 improve membrane permeability, as evidenced by octanol-water partition coefficients .
  • Structural Insights : X-ray crystallography of related compounds (e.g., N2,N2-dimethylpyridine-2,4-diamine) reveals that electron-donating groups stabilize the pyridine core, influencing pKa and reactivity .

Q. What in vitro assays are standard for evaluating the antimicrobial activity of pyridine-2,4-diamine derivatives?

  • Assay Design : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293), with IC50 values ≤20 µM indicating selectivity .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of N2-isopropylpyridine-2,4-diamine to target proteins?

  • Strategy : Molecular docking (e.g., AutoDock Vina) against crystal structures (PDB: 6Q7V) of bacterial transcriptional regulators (e.g., MvfR). Binding poses are optimized using MM-GBSA free-energy calculations, with ΔG ≤ -8 kcal/mol suggesting high affinity .
  • Validation : Compare computational predictions with surface plasmon resonance (SPR) data measuring dissociation constants (KD). Discrepancies >10% warrant re-evaluation of force field parameters .

Q. How should researchers address contradictions in biological activity data across studies of pyridine-2,4-diamine derivatives?

  • Case Study : Variations in IC50 values (e.g., 12.5 µM vs. 15.0 µM for MCF-7/A549 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using Z-score transformations and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
  • Statistical Approach : Meta-analysis of published IC50 datasets with ANOVA to identify outliers. For example, batch effects in cell viability assays can be corrected via ComBat harmonization .

Q. What structural modifications optimize the pharmacokinetic profile of N2-alkylpyridine-2,4-diamine derivatives?

  • Optimization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) at the 5-position improves aqueous solubility without compromising target binding. Pharmacokinetic studies in rodents show that CLogP <3 reduces hepatic clearance (t1/2 >4 hours) .
  • Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) guide modifications to avoid off-target metabolism. For example, replacing methyl with trifluoromethyl groups reduces CYP-mediated oxidation .

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